ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Scientific Research Applications
Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different substituents.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: A structurally similar compound with different alkyl groups.
Uniqueness
Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific isopropyl and methyl substituents, which can influence its reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-methyl-1-propan-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-12(7(2)3)11-8(9)4/h6-7H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFFWLKPAFNQGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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